molecular formula C7H6O2 B8600212 4-Vinylfuran-2-carbaldehyde

4-Vinylfuran-2-carbaldehyde

Cat. No.: B8600212
M. Wt: 122.12 g/mol
InChI Key: PPVKGKYHKXSMLK-UHFFFAOYSA-N
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Description

4-Vinylfuran-2-carbaldehyde is a useful research compound. Its molecular formula is C7H6O2 and its molecular weight is 122.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

4-ethenylfuran-2-carbaldehyde

InChI

InChI=1S/C7H6O2/c1-2-6-3-7(4-8)9-5-6/h2-5H,1H2

InChI Key

PPVKGKYHKXSMLK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=COC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was synthesized from 4-bromo-furan-2-carbaldehyde (1.1 g, 6.29 mmol) and vinylboronic acid dibutyl ester (1.67 mL, 7.54 mmol) using the same conditions used to synthesize 4-(4-chlorobenzyl)thiophene-2-carbaldehyde, with the exception that the reaction was run in DMF (20 mL). Purification by flash chromatography (0-30% EtOAc in heptane) provided 4-vinylfuran-2-carbaldehyde as an orange oil; Yield 282 mg (37%). 1H NMR (400 MHz, CDCl3) δ ppm 5.31 (dd, J=10.88, 0.93 Hz, 1H), 5.61 (dd, J=17.57, 0.54 Hz, 1H), 6.56 (dd, J=17.55, 10.91 Hz, 1H), 7.37 (s, 1H), 7.67 (s, 1H), 9.66 (d, J=0.59 Hz, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was synthesized from 4-bromo-furan-2-carbaldehyde (1.1 g, 6.29 mmol) and vinylboronic acid dibutyl ester (1.67 mL, 7.54 mmol) using the same conditions used to synthesize 5-benzyl-furan-2-carbaldehyde, with the exception that the reaction was run in N,N-dimethylformamide (DMF) (20 mL). Purification by flash chromatography (0-30% EtOAc in heptane) provided 4-vinylfuran-2-carbaldehyde as an orange oil; Yield 282 mg (37%). 1H NMR (400 MHz, CDCl3) δ ppm 5.31 (dd, J=10.88, 0.93 Hz, 1 H), 5.61 (dd, J=17.57, 0.54 Hz, 1 H), 6.56 (dd, J=17.55, 10.91 Hz, 1 H), 7.37 (s, 1 H), 7.67 (s, 1 H), 9.66 (d, J=0.59 Hz, 1 H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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